Protonated-State Stability: [ReO₂(en)₂]⁺ vs. [TcO₂(en)₂]⁺ — The Re Complex Survives Where the Tc Analogue Decomposes
Cyclic voltammetry studies across multiple pH values reveal a critical stability bifurcation: [ReO₂(en)₂]⁺ remains thermodynamically stable even in its protonated form, whereas the analogous [TcO₂(en)₂]⁺ complex loses stability upon protonation and decomposes easily to [TcO(OH)(en)₂]²⁺. This differential behavior is observed directly by cyclic voltammetry on glassy carbon electrodes in aqueous buffer systems [1]. For procurement decisions in radiopharmaceutical or aqueous redox research, this means the Re complex tolerates a wider pH operating window without structural degradation.
| Evidence Dimension | Stability of protonated form in aqueous solution |
|---|---|
| Target Compound Data | [ReO₂(en)₂]⁺: thermodynamically stable even when protonated; intact [ReO₂(en)₂]⁺ species persists across wide pH range |
| Comparator Or Baseline | [TcO₂(en)₂]⁺: not stable; decomposes upon protonation to [TcO(OH)(en)₂]²⁺ |
| Quantified Difference | Qualitative — Re complex stable, Tc complex decomposes |
| Conditions | Cyclic voltammetry on glassy carbon electrodes; aqueous buffer solutions at various pH values |
Why This Matters
For applications requiring aqueous redox stability under acidic or variable pH, [ReO₂(en)₂]⁺ is the viable choice; the Tc analogue is unsuitable due to facile decomposition.
- [1] INIS Repository Search. Comparative electrochemistry of technetium(V) and rhenium(V) dioxo complexes. IAEA INIS Record 27072113. (Author summary: [ReO₂(amine)₂]⁺ cations are thermodynamically stable even when protonated; analogous Tc compounds are not so stable and easily decompose if existing as [TcO(OH)(amine)₂]²⁺.) View Source
